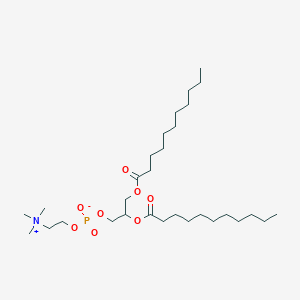

1,2-diundecanoyl-sn-glycero-3-phosphocholine

Description

Properties

IUPAC Name |

2,3-di(undecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60NO8P/c1-6-8-10-12-14-16-18-20-22-29(32)36-26-28(27-38-40(34,35)37-25-24-31(3,4)5)39-30(33)23-21-19-17-15-13-11-9-7-2/h28H,6-27H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCDCYFQYUARAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435535 | |

| Record name | 1,2-diundecanoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27869-47-2 | |

| Record name | 1,2-diundecanoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Steglich Esterification Method (Adapted from DMPC Synthesis)

This method involves the coupling of sn-glycero-3-phosphocholine with fatty acids using dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

- Formation of Silica-GPC Complex: Sn-glycero-3-phosphocholine is dissolved in methanol and adsorbed onto silica gel to form a complex, which is then vacuum-dried to remove solvents.

- Reaction Setup: The silica-GPC complex is suspended in chloroform along with undecanoic acid, DCC, and DMAP in stoichiometric ratios (e.g., GPC: fatty acid: DCC: DMAP = 1:4.8:4.8:2.5 mol/mol/mol/mol).

- Reaction Conditions: The mixture is purged with nitrogen, sealed, and stirred at a controlled temperature (e.g., 45°C) for an extended period (e.g., 72 hours) to ensure complete esterification.

- Workup: The reaction mixture is filtered to remove dicyclohexylurea byproduct, and the filtrate is washed with acidified methanol to remove residual DMAP and unreacted GPC.

- Purification: The crude product is subjected to sequential recrystallizations from ethyl acetate and acetone to remove impurities and byproducts, yielding high-purity phosphatidylcholine.

This method was demonstrated for DMPC with a final purity of approximately 96% and can be adapted for 1,2-diundecanoyl-sn-glycero-3-phosphocholine by substituting myristic acid with undecanoic acid.

Yield and Purity Considerations

- The reaction yield depends on reaction time, temperature, and molar ratios.

- Purification via recrystallization is critical to remove urea byproducts and unreacted substrates.

- Spectroscopic methods such as ^1H-NMR and FTIR confirm product purity and structure.

- The melting transition temperature varies with fatty acid chain length, influencing purification steps.

Comparative Data Table of Preparation Parameters (Adapted from Related Phosphatidylcholine Syntheses)

| Parameter | DMPC Synthesis (Reference) | Adapted for 1,2-diundecanoyl-sn-glycero-3-phosphocholine (Proposed) |

|---|---|---|

| Starting GPC amount | 2.65 g (10.3 mmol) | Scaled accordingly |

| Fatty acid | Myristic acid (C14:0) | Undecanoic acid (C11:0) |

| Molar ratio (GPC:FA:DCC:DMAP) | 1:4.8:4.8:2.5 | Same ratio |

| Solvent | Chloroform | Chloroform |

| Reaction temperature | 45°C | 45°C |

| Reaction time | 72 hours | 72 hours |

| Purification | Sequential recrystallization from ethyl acetate and acetone | Same approach |

| Final purity | ~96% | Expected similar purity with optimized conditions |

| Analytical techniques | ^1H-NMR, FTIR, chromatography | Same techniques |

Notes on Alternative Methods and Considerations

- Enzymatic Synthesis: Lipase-catalyzed acylation offers regioselectivity but may require longer reaction times and specific conditions.

- Use of Activated Fatty Acid Derivatives: Acid chlorides or anhydrides can increase reaction rates but require careful handling.

- Scale-Up: The silica-GPC complex method combined with recrystallization is scalable and cost-effective compared to chromatographic purification.

Summary of Research Findings

- The Steglich esterification method with DCC/DMAP is a reliable and reproducible approach for synthesizing diacyl phosphatidylcholines.

- Purification by sequential recrystallization effectively removes urea byproducts and residual reagents, yielding high-purity products.

- Adaptation of methods used for DMPC and DPL to 1,2-diundecanoyl-sn-glycero-3-phosphocholine is feasible with appropriate fatty acid substitution.

- Analytical validation by ^1H-NMR and FTIR confirms the structural integrity and purity of the synthesized phospholipid.

- This method supports small to medium scale synthesis suitable for research and industrial applications.

This detailed methodology provides a comprehensive guide for the preparation of 1,2-diundecanoyl-sn-glycero-3-phosphocholine based on established chemical synthesis protocols for related phosphatidylcholines, ensuring high purity and reproducibility for research and application purposes.

Chemical Reactions Analysis

Acid- or Base-Catalyzed Ester Cleavage

The compound undergoes hydrolysis at its ester bonds under acidic (HCl) or alkaline (NaOH) conditions. Primary products include:

| Conditions | Reagents | Products |

|---|---|---|

| Acidic (pH < 3) | HCl, H2SO4 | Glycerol, undecanoic acid, phosphoric acid, and choline derivatives |

| Alkaline (pH > 10) | NaOH, KOH | Glycerol, undecanoate salts, sodium phosphate, and choline derivatives |

Kinetic Insights :

-

Hydrolysis rates increase exponentially with temperature. At 200°C, >90% degradation occurs within 1 hour for analogous phospholipids .

-

Autocatalysis by liberated fatty acids (e.g., undecanoic acid) accelerates reaction rates in both pathways .

Radical-Initiated Chain Oxidation

The undecanoyl chains are susceptible to oxidation, particularly at allylic positions, forming hydroperoxides that decompose into aldehydes and shorter carboxylic acids:

| Oxidizing Agent | Conditions | Major Products |

|---|---|---|

| KMnO4 | Aqueous, acidic | Undecanedioic acid (HOOC-(CH2)9-COOH) |

| H2O2 | 50–80°C, Fe²⁺ catalyst | Heptanal, nonanoic acid, and phosphorylated fragments |

Mechanistic Analysis :

-

Radical chain propagation dominates in lipid peroxidation, producing conjugated dienes and terminal aldehydes (e.g., malondialdehyde).

-

Phosphocholine headgroups remain intact during mild oxidation but degrade at >150°C to phosphoric acid .

Nucleophilic Attack on Phosphate Esters

The phosphate group participates in nucleophilic substitutions, enabling structural diversification:

| Nucleophile | Conditions | Products |

|---|---|---|

| Halides (Cl⁻, I⁻) | Polar aprotic solvents | Phosphohalidates (e.g., PO4−R−X) |

| Amines | pH 7–9, room temperature | Phosphoramidates (e.g., PO4−R−NH2) |

Stereochemical Considerations :

-

The sn-3 configuration influences reaction regioselectivity, favoring substitutions at the phosphate’s non-bridging oxygen.

Thermal Decomposition

At elevated temperatures (>300°C), the compound undergoes pyrolysis:

| Temperature | Products |

|---|---|

| 350°C | Phosphoric acid, CO2, and fragmented alkanes (C3–C8) |

Key Findings :

-

Degradation follows first-order kinetics with an activation energy of ~120 kJ/mol for analogous phosphatidylcholines .

Analytical Techniques for Reaction Monitoring

-

NMR Spectroscopy :

-

HPLC-ELSD : Resolves lyso-phosphatidylcholine derivatives formed during partial hydrolysis .

This compound’s reactivity underpins its utility in drug delivery systems, where controlled hydrolysis enables payload release, and in industrial emulsification, where oxidative stability determines shelf life. Further studies on solvent effects and catalytic pathways could refine its synthetic and functional applications .

Scientific Research Applications

Membrane Dynamics and Model Membranes

Overview : 1,2-Diundecanoyl-sn-glycero-3-phosphocholine is extensively used to study the properties of biological membranes. Its structural characteristics allow researchers to create model membranes that mimic cellular environments.

Key Findings :

- Model Membrane Studies : The compound has been employed to construct small unilamellar vesicles (SUVs) which are essential for analyzing membrane protein folding and dynamics. Research indicates that varying the acyl chain length influences the folding efficiency of membrane proteins, making 11:0 PC a valuable tool in elucidating these mechanisms .

- Biophysical Characterization : Studies utilizing differential scanning calorimetry (DSC) and fluorescence spectroscopy have demonstrated how 11:0 PC affects phase transitions in lipid bilayers, providing insights into membrane fluidity and permeability .

Drug Delivery Systems

Overview : The unique properties of 1,2-diundecanoyl-sn-glycero-3-phosphocholine make it an attractive candidate for drug delivery applications, particularly in encapsulating hydrophobic drugs.

Case Study :

- Encapsulation Efficiency : Research has shown that liposomes composed of 11:0 PC exhibit high encapsulation efficiency for various therapeutic agents. These liposomes enhance the bioavailability of drugs by improving solubility and stability in biological systems .

Immunology and Vaccine Development

Overview : The compound's role as an adjuvant in vaccine formulations has been explored due to its ability to enhance immune responses.

Key Findings :

- Adjuvant Properties : Studies indicate that formulations containing 11:0 PC can significantly boost the immunogenicity of antigens when used in vaccines. This enhancement is attributed to the compound's ability to facilitate antigen presentation by dendritic cells .

Biochemical Assays

Overview : 1,2-Diundecanoyl-sn-glycero-3-phosphocholine is utilized in various biochemical assays to investigate lipid metabolism and cell signaling pathways.

Applications :

- Lipid Metabolism Studies : It has been used in assays assessing the effects of phospholipids on insulin signaling pathways, providing insights into metabolic disorders such as obesity and diabetes .

- Cellular Signaling Investigations : The compound's interaction with cellular membranes allows researchers to study how lipid composition influences signaling pathways critical for cell function .

Synthetic Biology

Overview : In synthetic biology, 1,2-diundecanoyl-sn-glycero-3-phosphocholine serves as a building block for creating novel lipid-based materials.

Key Findings :

Mechanism of Action

The mechanism of action of 1,2-diundecanoyl-sn-glycero-3-phosphocholine involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. Its amphiphilic nature allows it to form micelles and vesicles, facilitating the encapsulation and transport of hydrophobic molecules. The quaternary ammonium group interacts with negatively charged components of the membrane, stabilizing the structure .

Comparison with Similar Compounds

Comparison with Similar Phosphatidylcholines

Phosphatidylcholines (PCs) vary in acyl chain length, saturation, and applications. Below is a detailed comparison of DUPC with structurally analogous compounds:

Saturated Phosphatidylcholines

Saturated PCs differ in acyl chain length, influencing their physical properties and applications.

Key Findings:

- Chain Length and Stability : Longer acyl chains (e.g., 18:0 in DSPC) increase melting points and bilayer rigidity, making them suitable for high-temperature applications . DUPC (11:0) balances solubility and stability, ideal for analytical workflows .

- Applications : Shorter-chain PCs (10:0–12:0) are preferred as internal standards due to enhanced solubility in organic solvents. Longer chains (16:0–18:0) dominate membrane biophysics and drug delivery research .

Unsaturated Phosphatidylcholines

Unsaturated PCs, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC, 18:1Δ9/18:1Δ9), exhibit distinct properties due to cis double bonds:

- Molecular Formula: C₄₄H₈₄NO₈P; Molecular Weight: 786.1 g/mol .

- Phase Behavior : Unsaturated PCs have lower phase transition temperatures (< −20°C for DOPC) compared to saturated analogs, enhancing membrane fluidity .

- Applications : Used in studies requiring dynamic membrane models, such as lipid raft formation or protein-lipid interactions .

Discussion

DUPC’s unique 11-carbon saturated acyl chains position it as a versatile tool in lipidomics. Its advantages over similar compounds include:

Analytical Precision: Medium-chain length ensures consistent retention times in GC-MS, avoiding co-elution with endogenous lipids .

Stability : Resistance to oxidation simplifies handling compared to unsaturated PCs .

Flexibility: Compatible with diverse extraction protocols, including chloroform:methanol-based methods .

In contrast, longer-chain PCs (e.g., DSPC) are less soluble but critical for rigid liposome formulations, while unsaturated PCs (e.g., DOPC) are indispensable for fluid membrane studies .

Biological Activity

1,2-Diundecanoyl-sn-glycero-3-phosphocholine (DUPC), also known as diC11:0PC, is a synthetic phospholipid that has garnered attention in various biological studies due to its unique properties and potential applications. Its structure, characterized by two undecanoyl (C11) fatty acid chains attached to a glycerophosphate backbone, positions it as a significant compound for research in lipid metabolism, membrane biology, and therapeutic applications.

Membrane Properties

DUPC exhibits distinct membrane-forming properties, making it a valuable component in studies involving lipid bilayers and membrane proteins. Its ability to form large unilamellar vesicles (LUVs) has been utilized in various experimental setups, particularly in the design of transmembrane β-barrels. In one study, LUVs composed of DUPC demonstrated characteristic peaks in circular dichroism spectra, indicating a specific folding behavior that is crucial for protein interactions and membrane stability .

Interaction with Cellular Pathways

Research has shown that DUPC can influence cellular signaling pathways. For instance, it has been implicated in the regulation of lipid metabolism through interactions with nuclear hormone receptors. A study highlighted that phosphatidylcholine variants, including DUPC, activate NHR-25 (a nuclear hormone receptor) in a dose-dependent manner, suggesting a direct role in modulating metabolic responses within cells . This interaction underscores the importance of DUPC in cellular homeostasis and lipid signaling.

Case Studies

- Lipid Metabolism Regulation : A notable case study examined how DUPC affects lipid metabolism through microbial metabolites. The study found that specific phosphatidylcholines, including DUPC, regulate host lipid metabolism via nuclear receptors, demonstrating its potential role in influencing metabolic diseases .

- Transmembrane Protein Design : Another study focused on the design of transmembrane β-barrels using DUPC as a model membrane component. The findings revealed challenges in expressing designed proteins due to folding issues linked to the membrane's properties, emphasizing the importance of selecting appropriate lipid compositions for successful protein expression .

- Mitochondrial Function : In vivo studies involving dietary influences on mitochondrial function indicated that certain fatty acids could enhance mitochondrial fusion and function. Although DUPC was not directly tested in this context, its structural analogs were involved in similar pathways, suggesting potential implications for mitochondrial health and energy metabolism .

Comparative Analysis of Biological Activities

Q & A

Q. What are the structural determinants of 1,2-diundecanoyl-sn-glycero-3-phosphocholine that influence its role in lipid bilayer studies?

The compound’s behavior in membranes is governed by its sn-glycero-3-phosphocholine backbone and symmetric undecanoyl (C11:0) acyl chains. Shorter chain lengths (e.g., C11 vs. C18) reduce phase transition temperatures, enhancing membrane fluidity at lower temperatures. This property is critical for designing model membranes to study bacterial penetrance inhibition, as noted in its surfactant role . Methodologically, differential scanning calorimetry (DSC) or fluorescence anisotropy can quantify phase transitions .

Q. What protocols are recommended for synthesizing high-purity 1,2-diundecanoyl-sn-glycero-3-phosphocholine?

Synthesis typically involves acylation of sn-glycero-3-phosphocholine with undecanoyl chloride under anhydrous conditions. Protecting groups (e.g., trityl) are used to ensure regioselectivity at the sn-1 and sn-2 positions. Purification via silica chromatography or HPLC (>99% purity) is essential to remove lysophospholipid contaminants . Commercial batches (e.g., Avanti Polar Lipids) often serve as reliable reference standards .

Q. How should researchers prepare liposomes incorporating this phospholipid for membrane permeability assays?

Use the thin-film hydration method: dissolve the lipid in chloroform, evaporate to form a film, hydrate with buffer (e.g., PBS), and extrude through polycarbonate membranes (100–200 nm pore size). Dynamic light scattering (DLS) validates size homogeneity. For bacterial penetrance studies, incorporate cholesterol (10–20 mol%) to mimic natural membrane rigidity .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium, 13C) enhance tracking of 1,2-diundecanoyl-sn-glycero-3-phosphocholine in metabolic flux studies?

Deuterated analogs (e.g., 1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine) enable precise quantification via mass spectrometry. For 13C-labeled variants, incorporate [1-13C]-acetate during synthesis to label acyl chains. GC-MS or LC-MS workflows with stable isotope internal standards (e.g., tritridecanoin) improve sensitivity .

Q. What experimental strategies resolve contradictions in phase behavior data for this lipid in model membranes?

Discrepancies in phase transitions (e.g., gel-to-liquid crystalline) may arise from hydration levels or impurities. Use ESR spectroscopy with spin probes (e.g., 7,6-PC) to detect cooperative chain distortions. Cross-validate with DSC and atomic force microscopy (AFM) to correlate thermal and mechanical properties . Ensure water content is tightly controlled (2–15 wt%) to replicate physiological conditions .

Q. Why is 1,2-diundecanoyl-sn-glycero-3-phosphocholine an optimal internal standard for phospholipid quantification via GC-MS?

Its medium-chain length (C11:0) minimizes co-elution with endogenous long-chain phospholipids (e.g., C16:0 or C18:0 species). Add it during lipid extraction to correct for recovery losses. Methylation protocols (2.5% H₂SO₄ in methanol, 80°C, 1 hr) convert lipids to fatty acid methyl esters (FAMEs) for GC-MS analysis .

Q. How do acyl chain packing defects in this phospholipid affect its interaction with transmembrane proteins?

Shorter chains introduce lateral stress and packing voids, altering protein insertion kinetics. Use surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) to monitor binding kinetics. Compare with longer-chain analogs (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine) to isolate chain-length effects .

Methodological Notes

- Purity Validation : Confirm lipid purity via HPLC (UV/ELSD detection) and ³¹P-NMR to detect hydrolyzed phosphodiester bonds .

- Data Reproducibility : Standardize hydration buffers (e.g., 10 mM Tris-HCl, pH 7.4) and extrusion pressures (≥10 passes) for liposome consistency .

- Contradiction Mitigation : Replicate ESR/DSC experiments across multiple hydration levels and probe concentrations to isolate artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.